molecular formula C19H23N3O4S2 B2624686 4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1251574-33-0

4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2624686
CAS No.: 1251574-33-0
M. Wt: 421.53
InChI Key: CZMGWHGCLLNEJG-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry research, combining a benzenesulfonamide scaffold with a piperazine linker and a thiophene moiety. The benzenesulfonamide group is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets. Compounds featuring this group have demonstrated diverse pharmacological activities, including antiviral, antibacterial, and anticancer effects . The inclusion of a piperazine ring, a highly versatile heterocycle, further expands the compound's potential. Piperazine-based molecules are recognized for their broad spectrum of therapeutic applications, such as serving as antioxidant, antibacterial, anticancer, and notably, antiviral agents . This molecular architecture suggests potential for researchers investigating enzyme inhibition or receptor antagonism. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-acetyl-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-15(23)16-2-4-18(5-3-16)28(25,26)20-7-8-21-9-11-22(12-10-21)19(24)17-6-13-27-14-17/h2-6,13-14,20H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMGWHGCLLNEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alcohols, thiols

Major Products Formed

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Alcohols

    Substitution products: Various substituted sulfonamides

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, and molecular properties.

Piperazine-Linked Sulfonamides

Key comparisons include:

Compound Name / Structure Substituents on Piperazine Molecular Weight (g/mol) Yield (%) Key Features
Target Compound : 4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide Thiophene-3-carbonyl ~495 (calculated) N/A Acetyl group enhances lipophilicity; thiophene may improve metabolic stability .
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Ureido-thiazole 548.2 93.4 Trifluoromethyl group increases electronegativity and bioavailability .
Cetirizine Ethyl Ester Diphenylmethyl ~389 (estimated) N/A Ethoxy linker improves solubility; diphenylmethyl enhances receptor binding .
3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide Benzylamino-cyclohexylamino ~500 (estimated) N/A Dual amino substituents may modulate kinase inhibition .

Key Observations :

  • The acetyl group on the benzene ring (target) contrasts with nitro or chloro substituents in analogs like N-[4-(4-NITRO-2-SULFAMOYL-BENZENESULFONYL)-PHENYL]-ACETAMIDE, which may alter electron-withdrawing effects and solubility .
Sulfonamide Derivatives with Heterocyclic Modifications

Variations in the sulfonamide core influence pharmacological profiles:

Compound Name / Structure Core Modification Key Properties
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide Pyrazole ring Chlorophenyl group enhances hydrophobic interactions; pyrazole may confer COX-2 selectivity .
N-(2-thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide Thioxo-pyrimidine Sulfur-rich moiety may improve metal-binding capacity .
Target Compound Acetyl group Moderate lipophilicity (LogP ~2.5 estimated) balances membrane permeability and solubility.

Key Observations :

Biological Activity

4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

The compound's molecular formula is C17H24N4O3SC_{17}H_{24}N_{4}O_{3}S, with a molecular weight of 364 Da. It features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The structure includes a thiophene moiety, which enhances its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : The compound's structure suggests potential interactions with cellular targets involved in cancer cell proliferation.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The results are summarized in the table below:

PathogenMIC (μg/mL)Mechanism of Action
Staphylococcus aureus15.625Inhibition of protein synthesis
Escherichia coli31.25Disruption of cell wall synthesis
Pseudomonas aeruginosa62.5Inhibition of nucleic acid synthesis
Mycobacterium tuberculosis20Targeting lipid biosynthesis

MIC: Minimum Inhibitory Concentration

Case Studies

  • Study on Antibacterial Activity : A study published in MDPI reported that the compound exhibited significant bactericidal activity against MRSA strains, with an MIC ranging from 15.625 to 62.5 μM . The mechanism was primarily through the inhibition of protein synthesis pathways.
  • Anti-Tubercular Activity : Another investigation focused on the compound's efficacy against Mycobacterium tuberculosis. Results indicated promising activity with IC50 values ranging from 1.35 to 2.18 μM, suggesting that it could serve as a lead compound for further development .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on human embryonic kidney (HEK-293) cells showed that the compound was non-toxic at therapeutic concentrations, indicating a favorable safety profile for potential clinical use .

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